molecular formula C19H23N3O2 B15104680 2-[(2-phenylmorpholin-4-yl)methyl]-5,6,7,8-tetrahydrocinnolin-3(2H)-one

2-[(2-phenylmorpholin-4-yl)methyl]-5,6,7,8-tetrahydrocinnolin-3(2H)-one

Cat. No.: B15104680
M. Wt: 325.4 g/mol
InChI Key: NUWVDDYRCJLIMT-UHFFFAOYSA-N
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Description

2-[(2-phenylmorpholin-4-yl)methyl]-5,6,7,8-tetrahydrocinnolin-3(2H)-one is a complex organic compound that belongs to the class of heterocyclic compounds

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2-phenylmorpholin-4-yl)methyl]-5,6,7,8-tetrahydrocinnolin-3(2H)-one typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 2-phenylmorpholine with a suitable cinnoline derivative under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions. The product is then purified using techniques such as recrystallization or chromatography .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are optimized for maximum yield and purity. The use of continuous flow reactors can also be considered to enhance the efficiency of the process. The final product is subjected to rigorous quality control measures to ensure it meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

2-[(2-phenylmorpholin-4-yl)methyl]-5,6,7,8-tetrahydrocinnolin-3(2H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or an aldehyde, while reduction can produce an alcohol. Substitution reactions can introduce various functional groups into the molecule, enhancing its chemical diversity .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-[(2-phenylmorpholin-4-yl)methyl]-5,6,7,8-tetrahydrocinnolin-3(2H)-one involves its interaction with specific molecular targets within cells. It may bind to enzymes or receptors, modulating their activity and triggering a cascade of biochemical events. For instance, it could inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • 2-[(2-phenylmorpholin-4-yl)methyl]-6-(thiophen-2-yl)pyridazin-3(2H)-one
  • 2-(2-Phenylmorpholin-4-yl)pyrimidin-4(3H)-ones

Uniqueness

Compared to similar compounds, 2-[(2-phenylmorpholin-4-yl)methyl]-5,6,7,8-tetrahydrocinnolin-3(2H)-one stands out due to its unique combination of a morpholine ring and a cinnoline core. This structural feature may confer distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C19H23N3O2

Molecular Weight

325.4 g/mol

IUPAC Name

2-[(2-phenylmorpholin-4-yl)methyl]-5,6,7,8-tetrahydrocinnolin-3-one

InChI

InChI=1S/C19H23N3O2/c23-19-12-16-8-4-5-9-17(16)20-22(19)14-21-10-11-24-18(13-21)15-6-2-1-3-7-15/h1-3,6-7,12,18H,4-5,8-11,13-14H2

InChI Key

NUWVDDYRCJLIMT-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=NN(C(=O)C=C2C1)CN3CCOC(C3)C4=CC=CC=C4

Origin of Product

United States

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